molecular formula H9PSi3 B082721 Trisilylphosphane CAS No. 15110-33-5

Trisilylphosphane

Cat. No. B082721
CAS RN: 15110-33-5
M. Wt: 124.3 g/mol
InChI Key: UANZKUUHUWJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of trisilylphosphane consists of one phosphorus atom bonded to three silicon atoms . Each silicon atom is further bonded to three hydrogen atoms . The exact 3D conformer and 2D structure details are not available in the retrieved sources.


Physical And Chemical Properties Analysis

Trisilylphosphane has a molecular weight of 124.30 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, index of refraction, molar refractivity, and polar surface area are not clearly mentioned in the retrieved sources .

Scientific Research Applications

  • Synthesis and NMR Spectra of Methylphenyl-substituted Trisilylphosphanes : Trisilylphosphanes of the type PSi3MexPh9−x are formed when sodium/potassium phosphide reacts with methylphenylchlorosilanes MenPh3−nSiCl. Their 29Si and 31P-NMR spectra were recorded (Hassler, 1988).

  • Cyclic Silylphosphane with PP- and SiSi-bonds : Tris(trimethylsilyl)chlorosilane reacts with Na/K phosphide to form a silylphosphane P6Si4(SiMe3)8, characterized by various spectroscopic methods and suggesting a polycyclic structure (Hassler, 1984).

  • Methacrylate Compositions Modified by Oligosilsesquioxanes : Trisilylphosphane derivatives have been used in synthesizing oligomers with functional methacrylic and phosphazene fragments for dental compositions, showing improved strength and microhardness (Bredov et al., 2015).

  • Rhodium-catalyzed Hydrosilylation of Alkene : Triarylphosphanes, including trisilylphosphane derivatives, have been synthesized and used in the hydrosilylation reaction of styrene with triethoxysilane, showing high catalytic effectiveness (Xue et al., 2014).

  • Vibrational Spectra of Trisilylphosphane Derivatives : The vibrational spectra of Tris(trimethylsilyl)phosphane were reported and analyzed, revealing insights into SiP valence force constants (Hassler, 1984).

  • Suppressing Self-Discharge in Batteries : Tris(trimethylsilyl)borate, a related compound, has been used to suppress self-discharge in lithium-ion batteries, demonstrating its potential in enhancing battery stability and performance (Liao et al., 2016).

  • Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, a related compound, has found extensive use in organic chemistry, including in functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).

properties

IUPAC Name

trisilylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H9PSi3/c2-1(3)4/h2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANZKUUHUWJRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SiH3]P([SiH3])[SiH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H9PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisilylphosphane

CAS RN

15110-33-5
Record name Phosphine, trisilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
24
Citations
M Driess, K Merz, C Monsé - Zeitschrift für anorganische und …, 2000 - Wiley Online Library
The title compound (1) was obtained by salt‐metathesis reaction of iPr 3 SiPLi 2 with two molar equiv. of iPr 3 SiOTf (OTf = OSO 2 CF 3 ) in 34% yield. Surprisingly, (1) consists of an 4 : …
Number of citations: 36 onlinelibrary.wiley.com
K Hassler - Journal of organometallic chemistry, 1988 - Elsevier
Silylphosphanes with the general formula PSi 3 Me 9-x (SiMe 3 ) x (x = 1,2 … 6) are formed when methylchlorosilanes ClSiMe n (SiMe 3 ) 3-n (n  0, 1, 2, 3), or mixtures of …
Number of citations: 4 www.sciencedirect.com
K Hassler - Journal of organometallic chemistry, 1988 - Elsevier
… konnten daher vorerst die vollstandigen Kraftkonstantenbl6cke von C1SiMe2SiMe 3 [19] C1SiMe(SiMe3) 2 [20] und C1Si(SiMe3) 3 [16] direkt auf die Trisilylphosphane fibertragen …
Number of citations: 2 www.sciencedirect.com
H Kwart, K King, H Kwart, K King - d-Orbitals in the Chemistry of Silicon …, 1977 - Springer
The question of d–π bonding has long been an area of controversy in organic compounds containing sulfur, phosphorus or silicon. Although the involvement of d-orbitals in valence-…
Number of citations: 0 link.springer.com
M Westerhausen, MH Digeser, J Knizek… - Inorganic …, 1998 - ACS Publications
The metathesis reaction of (dme)LiAsH 2 with ClSiMe 2 t Bu allows the isolation of bis(dimethyl-tert-butylsilyl)arsane 1 in a rather poor yield. The inversion barrier of 64 kJ·mol - 1 for 1 …
Number of citations: 14 pubs.acs.org
M Driess - 2000 - Elsevier
Publisher Summary This chapter discusses solubility and degree of aggregation of dimetalated phosphanes and arsanes that can be controlled by employing appropriate lipophilic …
Number of citations: 32 www.sciencedirect.com
X Chen - 2015 - research-collection.ethz.ch
Phosphorus-containing heterocycles have evolved from laboratory curiosities to functional components, such as ligands in catalytically active metal complexes or molecular constituents …
Number of citations: 0 www.research-collection.ethz.ch
H Kwart, K King - 2012 - books.google.com
This book was undertaken for the purpose of bringing together the widely diverse lines of experimental work and thinking which has been expressed but has often been unheard on the …
Number of citations: 237 books.google.com
P von Rague Schleyer - Springer
Ever since the formulation of the Lewis octet theory in 1916, valence shell expansion in organic compounds of third and higher period elements has been a controversial question. Much …
Number of citations: 0 link.springer.com
K Hassler - Monatshefte für Chemie/Chemical Monthly, 1988 - Springer
The vibrational spectra of the title compounds are reported and assigned. A local symmetry force field has been developed to simulate the spectra, facilitating the assignment of SiP-, …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.